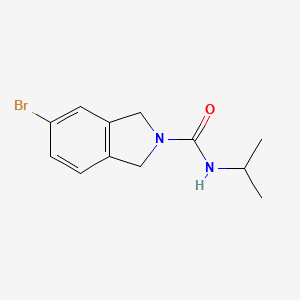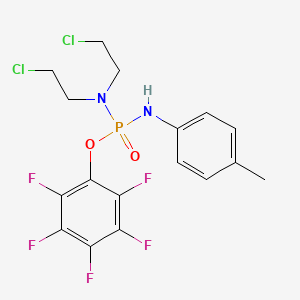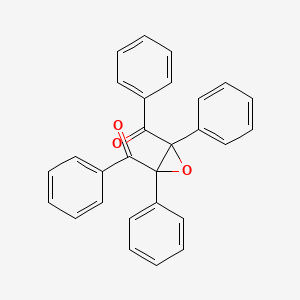
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) is an organic compound with the molecular formula C28H20O3 It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and two phenylmethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) typically involves the epoxidation of the corresponding 2-arylidene-1,3-diketone. This reaction is often carried out using asymmetric epoxidation techniques, which can be facilitated by chiral catalysts to ensure the desired stereochemistry .
Industrial Production Methods
While specific industrial production methods for (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce diols.
Applications De Recherche Scientifique
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s structural properties make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stilbene oxide: Another oxirane derivative with similar structural features.
1,2-Diphenylethylene oxide: A related compound with an oxirane ring and phenyl groups.
Bibenzyl, α,α’-epoxy-: A compound with an epoxide ring and phenyl groups.
Uniqueness
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) is unique due to the presence of both phenylmethanone and oxirane functionalities, which provide distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its structural complexity make it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
7731-74-0 |
|---|---|
Formule moléculaire |
C28H20O3 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
VHTHEVZGLMYPQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


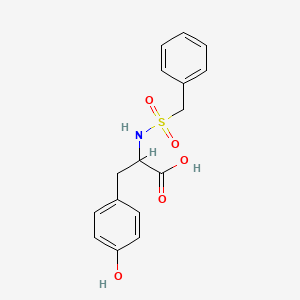
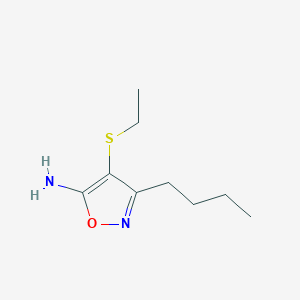

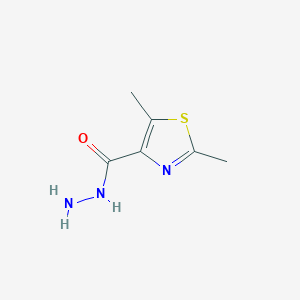
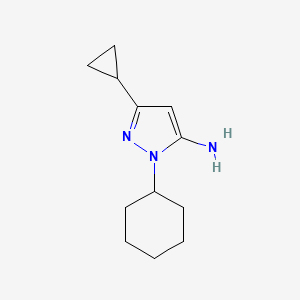
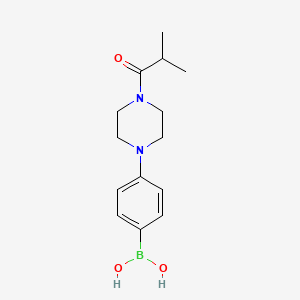
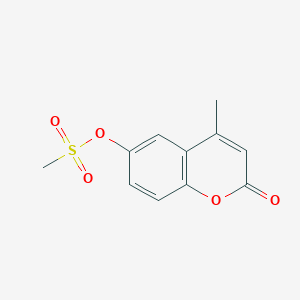
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
